molecular formula C11H19Br B7948803 1-Undecyne, 11-bromo- CAS No. 71317-72-1

1-Undecyne, 11-bromo-

Cat. No.: B7948803
CAS No.: 71317-72-1
M. Wt: 231.17 g/mol
InChI Key: DMAQFVRPONMOMR-UHFFFAOYSA-N
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Description

1-Undecyne, 11-bromo- is a halogenated hydrocarbon with the molecular formula C11H19Br It is a derivative of undecyne, where a bromine atom is attached to the terminal carbon of the alkyne chain

Preparation Methods

1-Undecyne, 11-bromo- can be synthesized through several methods. One common approach involves the reaction of undecyne with bromine in the presence of a suitable solvent. The reaction typically requires controlled conditions to ensure selective bromination at the terminal position. Another method involves the use of alkenyl esters or dibromides as starting materials, which undergo further reactions to yield the desired product .

Chemical Reactions Analysis

1-Undecyne, 11-bromo- undergoes various chemical reactions, including:

Scientific Research Applications

1-Undecyne, 11-bromo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Undecyne, 11-bromo- involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the alkyne moiety can participate in addition reactions. These properties make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

1-Undecyne, 11-bromo- can be compared with other halogenated hydrocarbons, such as:

Properties

IUPAC Name

11-bromoundec-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19Br/c1-2-3-4-5-6-7-8-9-10-11-12/h1H,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAQFVRPONMOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3072329
Record name 1-Undecyne, 11-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3072329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71317-72-1
Record name 11-Bromo-1-undecyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71317-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Undecyne, 11-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071317721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Undecyne, 11-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Undecyne, 11-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3072329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cold solution of 11-hydroxyundecyne (10 g, 59.4 mmoles) in 400 ml of methylene chloride under argon was added in one portion carbon tetrabromide (40.5 g, 0.1224 mole). The reaction mixture was stirred at 0° C. for 5 minutes and triphenylphosphine (29.43 g, 0.1122 mole) was added. The reaction was kept at 0° C. for an additional 15 minutes and stirred at room temperature for 3 hours. The methylene chloride was removed in vacuo. The residue was treated with hexane and the combined organic extract was concentrated in vacuo. The crude product was purified by flash chromatography on silica, eluting with straight hexane, to give 7.2 g (52%) of 11-bromoundecyne as a colorless oil. Following the procedures of Examples 20 and 39(a), a mixture of salicylaldehyde, 11-bromoundecyne and potassium carbonate in dimethylformamide is reacted to furnish 2-(10-undecynyloxy)benzaldehyde.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
29.43 g
Type
reactant
Reaction Step Two
Yield
52%

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